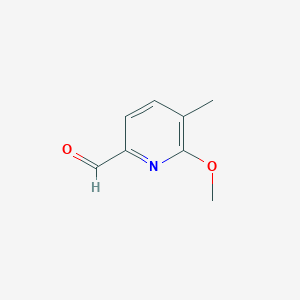

双苯基(N-甲氧基-N-甲基氨基甲酰基甲基)膦酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

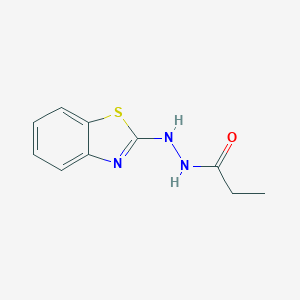

Phosphonate derivatives, such as diphenyl (N-Methoxy-N-methylcarbamoylmethyl)phosphonate, play a crucial role in organic synthesis, medicinal chemistry, and materials science due to their unique reactivity and functional group compatibility. These compounds are versatile intermediates in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.

Synthesis Analysis

The synthesis of diphenyl phosphonate derivatives often involves the reaction of phosphites with appropriate chloro or bromo compounds. For example, Diethyl (N-Methoxy-N-methylcarbamoylmethyl)phosphonate, a related compound, is synthesized by heating 2-chloro-N-methoxy-N-methylethanamide and triethylphosphite, showcasing the general approach to synthesizing these derivatives with high selectivity towards desired functional groups (Netz & Seidel, 1992).

Molecular Structure Analysis

Structural elucidation of phosphonate derivatives is crucial for understanding their reactivity and potential applications. X-ray crystallography and NMR spectroscopy are commonly employed techniques. For instance, the structural studies of (N-phenylthioureidoalkyl- and -aryl)phosphonates have provided insights into the molecular conformation, geometry around the phosphorus atoms, and hydrogen bonding patterns, which are pivotal in dictating the chemical behavior of these compounds (Chęcińska et al., 2004).

Chemical Reactions and Properties

Diphenyl phosphonate derivatives engage in a variety of chemical reactions, including condensation, hydrophosphonylation, and Wittig reactions, demonstrating their versatility as synthetic intermediates. For example, Ti(O-isoPr)4 catalyzed hydrophosphonylation of activated alkenes by diphenyl H-phosphonate illustrates the utility of these compounds in the selective synthesis of functionalized phosphonates (Yao, 2007).

科学研究应用

Horner-Wadsworth-Emmons (Ando-type) Reagent for Z-Selective Synthesis

该化合物可作为Horner-Wadsworth-Emmons (HWE)反应的试剂,该反应是一种用于有机化学中由醛或酮制备烯烃的方法。 HWE反应是Wittig反应的改进,为形成具有高选择性的碳-碳双键提供了一种有用的方法 .

Synthesis of 2-Alkyl-4-quinolones

2-双苯氧基磷酰基-N-甲氧基-N-甲基乙酰胺可用于合成2-烷基-4-喹诺酮,这是一种具有生物活性的化合物类别 . 这些化合物在结构上与假单胞菌喹诺酮信号 (PQS) 相关,PQS 是参与铜绿假单胞菌群体感应的分子 .

Preparation of α-Chloro-ketone

该化合物可作为α-氯代酮一锅法合成的起始试剂 . α-氯代酮是有机合成中的有用中间体,因为它们可以发生多种反应以形成不同类型的化合物 <

属性

IUPAC Name |

2-diphenoxyphosphoryl-N-methoxy-N-methylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18NO5P/c1-17(20-2)16(18)13-23(19,21-14-9-5-3-6-10-14)22-15-11-7-4-8-12-15/h3-12H,13H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFSFGLDTIDFDMT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)CP(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18NO5P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00476140 |

Source

|

| Record name | Diphenyl (N-Methoxy-N-methylcarbamoylmethyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00476140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

367508-01-8 |

Source

|

| Record name | Diphenyl (N-Methoxy-N-methylcarbamoylmethyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00476140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Cyclopenta[b]pyrrole-1(2H)-carboxaldehyde, 3,3a,6,6a-tetrahydro-2-methyl-(9CI)](/img/structure/B38570.png)

![Benzenesulfonamide,N,N-diethyl-4-[[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]methyl]-](/img/structure/B38574.png)

![(2S)-2-amino-N-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]-N-[2-[[(Z)-2-(6-bromo-1H-indol-3-yl)ethenyl]amino]acetyl]-3-(3,4-dihydroxyphenyl)propanamide](/img/structure/B38593.png)